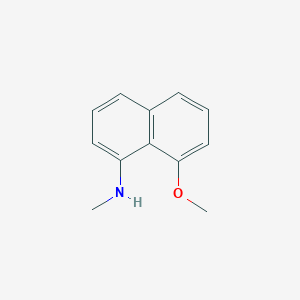
4-Methyl-2-(2-methylbutylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(2-methylbutylamino)pentanoic acid, also known as 4-Methyl-2-(isobutylamino)pentanoic acid or leucine isobutylamide (LBA), is a synthetic amino acid analog that has been extensively studied for its potential use in scientific research. LBA is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins, but has been synthesized for laboratory use.
Mécanisme D'action
LBA is believed to act as an agonist for the G protein-coupled receptor GPR119, which is expressed in various tissues including the pancreas, gastrointestinal tract, and adipose tissue. Activation of this receptor has been shown to stimulate insulin secretion, enhance glucose uptake in adipocytes, and promote the release of satiety hormones.
Biochemical and Physiological Effects
LBA has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that LBA can stimulate insulin secretion from pancreatic beta cells, enhance glucose uptake in adipocytes, and increase the release of satiety hormones from the gastrointestinal tract.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of LBA is its specificity for the GPR119 receptor, which allows for the investigation of specific signaling pathways and physiological processes. However, LBA is a synthetic compound that may not accurately reflect the effects of endogenous ligands or natural compounds. Additionally, the use of LBA in laboratory experiments may be limited by its availability and cost.
Orientations Futures
There are several potential future directions for research on LBA. One area of interest is the development of more potent and selective agonists for the GPR119 receptor, which could have therapeutic potential for the treatment of type 2 diabetes and obesity. Additionally, further investigation into the physiological effects of LBA and its mechanism of action could provide insight into the regulation of glucose homeostasis and energy balance.
Méthodes De Synthèse
The synthesis of LBA involves the reaction of isobutylamine with 4-methyl-2-oxopentanoic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to obtain pure LBA.
Applications De Recherche Scientifique
LBA has been studied extensively for its potential use as a tool in scientific research. It has been shown to have a variety of effects on cellular signaling pathways, and has been used as a pharmacological tool to investigate the role of specific receptors in various physiological processes.
Propriétés
IUPAC Name |
4-methyl-2-(2-methylbutylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-5-9(4)7-12-10(11(13)14)6-8(2)3/h8-10,12H,5-7H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPOLFVHBCTPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(2-methylbutylamino)pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
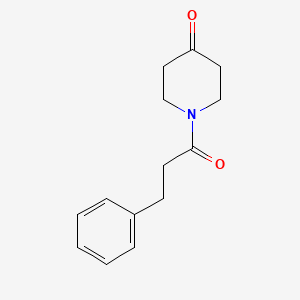

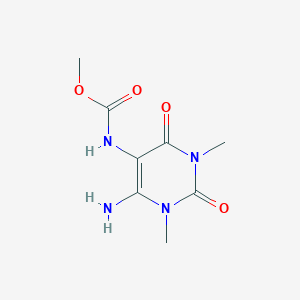
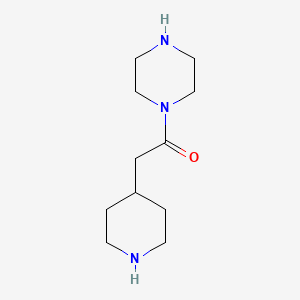
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)

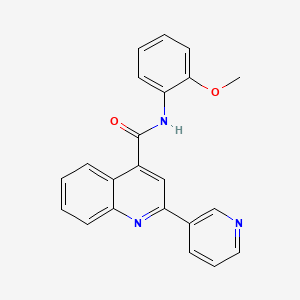
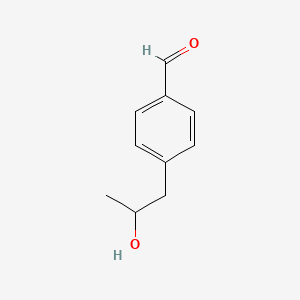
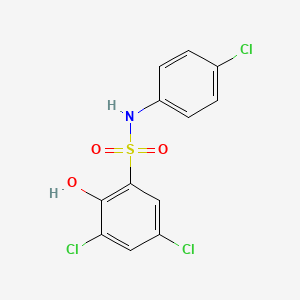
![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)
![10-(2-Methoxyphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7464685.png)
